2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7O3/c1-9-6-12(21-27-9)19-13(25)7-23-8-18-15-14(16(23)26)20-22-24(15)11-4-2-10(17)3-5-11/h2-6,8H,7H2,1H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCIMINBKZJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation Reaction for Core Formation
The triazolopyrimidine scaffold is synthesized via a condensation reaction between a 1,3-di-keto compound and a 5-amino-1,2,4-triazole derivative. For instance, ethyl 3-(4-chlorophenyl)-3-oxopropanoate (2a ) reacts with 5-amino-1H-1,2,4-triazole (3 ) in refluxing ethanol to yield 7-hydroxy-3-(4-chlorophenyl)-triazolo[1,5-a]pyrimidine (4a ) (Scheme 1). This intermediate is critical for subsequent functionalization.
Reaction Conditions :
Chlorination at Position 7
The hydroxyl group at position 7 of 4a is replaced with chlorine using phosphoryl chloride (POCl₃), yielding 7-chloro-3-(4-chlorophenyl)-triazolo[1,5-a]pyrimidine (5a ). This step enhances reactivity for nucleophilic substitution.
Reaction Conditions :
Functionalization with Acetamide Side Chain
Nucleophilic Substitution at Position 7
The chloro group in 5a undergoes displacement with ethyl glycinate in the presence of triethylamine, introducing a glycine ethyl ester side chain. This produces ethyl 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetate (6 ).
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester 6 is hydrolyzed to the corresponding carboxylic acid (7 ) using aqueous sodium hydroxide.
Reaction Conditions :
Amide Coupling with 5-Methyl-1,2-Oxazol-3-ylamine
The carboxylic acid 7 is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by coupling with 5-methyl-1,2-oxazol-3-ylamine to yield the target acetamide (8 ).
Reaction Conditions :
- Coupling Agents: EDCI (1.2 equiv), HOBt (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → 25°C
- Yield: 60–65%
Synthesis of 5-Methyl-1,2-Oxazol-3-ylamine
Cyclization of β-Enamino Ketoester
5-Methyl-1,2-oxazole-3-carboxylate is synthesized via cyclization of methyl 3-(dimethylamino)-5-methyl-2-oxopent-3-enoate (9 ) with hydroxylamine hydrochloride.
Reaction Conditions :
Reduction to Amine
The carboxylate group is reduced to an amine using lithium aluminum hydride (LiAlH₄), yielding 5-methyl-1,2-oxazol-3-ylamine (10 ).
Reaction Conditions :
Optimization and Challenges
Regioselectivity in Triazolopyrimidine Formation
The choice of solvent and temperature during condensation significantly impacts regioselectivity. Polar aprotic solvents (e.g., DMF) favor the desiredtriazolo[1,5-a]pyrimidine isomer over [1,5-c] derivatives.
Stability of 5-Methyl-1,2-Oxazol-3-ylamine
The oxazole amine (10 ) exhibits limited stability under acidic conditions, necessitating immediate use post-synthesis.
Analytical Characterization
Spectral Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-5), 7.45–7.89 (m, 4H, Ar-H), 6.32 (s, 1H, oxazole-H), 4.12 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
- HRMS (ESI) : m/z 455.0921 [M+H]⁺ (calc. 455.0918).
Table 1. Summary of Synthetic Steps and Yields
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties can be explored for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group and oxazole moiety may enhance binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Observations :
- Steric Effects : The 3,5-dimethylphenyl group (Table 1, row 3) introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the planar 4-chlorophenyl group .
- Side Chain Flexibility : The 5-methyl-1,2-oxazol-3-yl acetamide in the target compound provides a rigid heterocyclic side chain, contrasting with the flexible furan-2-ylmethyl group (Table 1, row 3), which could alter target selectivity .
Key Observations :
- Reagents : The use of cesium carbonate (Cs2CO3) in DMF is common for triazolo-pyrimidine synthesis, suggesting similar conditions for the target compound .
- Spectroscopy : 1H NMR is critical for confirming substituent positions, particularly the 4-chlorophenyl proton environments (δ ~7.4–7.6 ppm) and acetamide NH signals (δ ~8.1–8.3 ppm) .
Biologische Aktivität
The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core structure with a 4-chlorophenyl group and an N-(5-methyl-1,2-oxazol-3-yl) acetamide moiety. The presence of these functional groups suggests a diverse range of biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₃O₂ |
| Molecular Weight | 299.74 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | Cc1cncc2c1c(=O)n(c(=O)n2C)c(Cc3ccc(Cl)cc3)C |
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine moieties often exhibit significant anticancer activities. For example:
- A study demonstrated that similar triazolo-pyrimidine derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs) .
- In vitro tests revealed that derivatives of this compound showed IC₅₀ values in the low micromolar range against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
Antimicrobial Activity
The presence of the triazole ring is associated with various antimicrobial properties. The compound's structural characteristics suggest it may possess:
- Antibacterial Activity: Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with triazole rings have been reported to inhibit bacterial growth significantly .
Other Pharmacological Activities
Additionally, compounds with similar structures have exhibited:
- Anti-inflammatory Effects: Some studies suggest that triazole derivatives can reduce inflammation markers in vitro .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of CDKs: Disruption of the cell cycle in cancer cells.
- Interaction with DNA: Potential intercalation or groove binding due to its planar structure.
- Enzyme Inhibition: Targeting metabolic enzymes involved in bacterial growth or cancer proliferation.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the triazole-pyrimidine core through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Acetamide formation through coupling with N-(5-methyl-1,2-oxazol-3-yl)amine.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Q & A
Basic Questions
What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, typically starting with precursors containing triazole and pyrimidine moieties. A common strategy includes:
- Step 1 : Formation of the triazolopyrimidine core via cyclization reactions under controlled temperatures (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation, requiring pH control (e.g., triethylamine as a base) to minimize side reactions .
- Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical. Yield improvements (≥70%) are achieved by adjusting solvent polarity and catalyst loading .
Table 1 : Key Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 70 | None | 65–75 |
| 2 | THF | RT | EDC/HOBt | 60–70 |
How can structural characterization be rigorously validated for intermediates and the final compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the triazole (δ 7.8–8.2 ppm) and pyrimidine (δ 6.5–7.5 ppm) protons. Aromatic substituents (e.g., 4-chlorophenyl) show distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 454.08 for CHClNO) .
- X-ray Diffraction : Resolves stereochemical ambiguities in the triazolopyrimidine core .
Advanced Research Questions
How can contradictions in reported solubility and bioactivity data for analogous compounds be resolved?
Discrepancies often arise from:
- Solubility : Variations in solvent systems (e.g., DMSO vs. aqueous buffers) and impurities. Use standardized protocols (e.g., shake-flask method) and HPLC purity validation (>95%) .
- Bioactivity : Differences in assay conditions (e.g., cell lines, incubation times). Conduct head-to-head comparisons under controlled parameters (e.g., kinase inhibition assays at 1–10 µM concentrations) .
Table 2 : Bioactivity Comparison of Analogues
| Compound | IC (µM) | Target | Assay Conditions |
|---|---|---|---|
| Triazolopyrimidine A | 0.45 | CDK2 | HeLa cells, 24h |
| Triazolopyrimidine B | 1.2 | Aurora Kinase | MCF-7 cells, 48h |
What computational strategies are effective for predicting binding modes and off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys33/Glu51 residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., EGFR, VEGFR2) .
How can ADME/Tox profiles be systematically evaluated for preclinical validation?
- Permeability : Caco-2 cell monolayer assays (P > 1 × 10 cm/s indicates oral bioavailability) .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS (t > 30 min preferred) .
- Toxicity : Ames test for mutagenicity and hERG binding assays (IC > 10 µM to avoid cardiotoxicity) .
What experimental designs address low yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products (e.g., 85% yield at 0.5 M concentration) .
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .
Methodological Challenges
How to resolve spectral overlap in NMR analysis of regioisomers?
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals (e.g., distinguishing C-4 vs. C-5 protons in the triazole ring) .
- Isotopic Labeling : Synthesize N-labeled analogues to clarify nitrogen environments .
What strategies validate target engagement in cellular assays?
- CETSA : Cellular Thermal Shift Assay confirms target binding by measuring protein thermal stability shifts post-treatment .
- Silencing/Rescue : CRISPR knock-out of the target gene followed by rescue experiments to confirm mechanism .
Future Research Directions
- Fragment-Based Drug Design : Optimize the acetamide side chain for enhanced selectivity using X-ray crystallography .
- Polypharmacology : Explore dual kinase/phosphatase inhibition via structural hybridization with known scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
